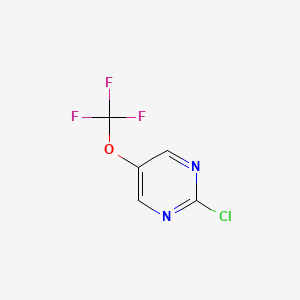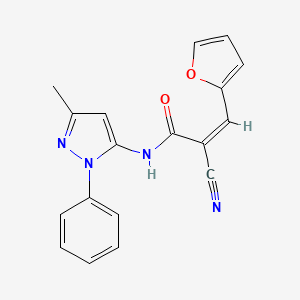![molecular formula C19H19BrN2O4S B2493978 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 864975-88-2](/img/structure/B2493978.png)
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of benzothiazole derivatives involves multiple steps, including etherification, Friedel-Crafts acylation, α-bromation, cyclization of thiazole, and imidization. These processes are crucial for creating the benzothiazole core and attaching various functional groups to achieve the desired chemical structure and bioactivity. For example, a study by Shen et al. (2012) described the synthesis of benzothiazole derivatives showing insecticidal and fungicidal activities, highlighting the importance of synthesis strategies in developing functional molecules (Shen et al., 2012).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized using techniques such as NMR, MS spectra, and elemental analysis. These methods provide detailed information about the molecular framework, including the arrangement of atoms and the presence of functional groups. The molecular structure significantly influences the compound's chemical behavior and interaction with biological targets (Inkaya et al., 2012).
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Cancer Treatment : A study by Pişkin, Canpolat, & Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives, showing promise for use in photodynamic therapy (PDT), a cancer treatment method. The compounds displayed effective fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in PDT.
Anticonvulsant Properties : Research by Ugale et al. (2012) focused on the synthesis of quinazolino-benzothiazoles and evaluated their anticonvulsant properties. Certain derivatives demonstrated significant activity against tonic and clonic seizures in experimental models, highlighting their potential as anticonvulsant agents.
Antipsychotic Agents : A study conducted by Högberg et al. (1990) synthesized and evaluated various benzamide derivatives for their antidopaminergic properties. These compounds showed potential as antipsychotic agents, particularly in relation to dopamine D-2 receptors.
Antimicrobial Properties : The work of Desai, Rajpara, & Joshi (2013) involved the synthesis and antimicrobial screening of thiazole derivatives. These compounds showed considerable effectiveness against bacterial and fungal infections, suggesting their potential as therapeutic agents in treating microbial diseases.
Anticancer Activity : Kumbhare et al. (2014) in their study Kumbhare et al. (2014) synthesized isoxazole derivatives of benzo[d]thiazol-2-amine, exhibiting significant anticancer activity against various cancer cell lines. These compounds were particularly effective against Colo205 cells, inducing G2/M cell cycle arrest and activating p53, which plays a crucial role in regulating cell proliferation and apoptosis.
Antidiabetic and Hypolipidemic Activities : Research by Mehendale-Munj, Ghosh, & Ramaa (2011) focused on synthesizing thiazolidinedione analogs to evaluate their hypoglycemic and hypolipidemic activities. These molecules showed significant reduction in blood glucose, cholesterol, and triglyceride levels, suggesting their potential use in treating type-2 diabetes.
Antibacterial and Cytotoxicity Studies : Patil et al. (2010) synthesized N-heterocyclic carbene-silver complexes and tested them for antibacterial and cytotoxic activities Patil et al. (2010). These complexes displayed high antibacterial activity against both Gram-negative and Gram-positive bacteria and demonstrated notable cytotoxicity against cancer cell lines.
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4S/c1-24-9-8-22-15-7-4-12(20)10-17(15)27-19(22)21-18(23)14-6-5-13(25-2)11-16(14)26-3/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPNEZDHGDMZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B2493895.png)
![1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B2493898.png)
![3-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2493899.png)

![7-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2493901.png)
![methyl 2-(2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2493902.png)
![2-[[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2493903.png)
![4-Methyl-1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine](/img/structure/B2493905.png)


![Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester](/img/structure/B2493910.png)

![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)
![N-(tert-butyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2493915.png)